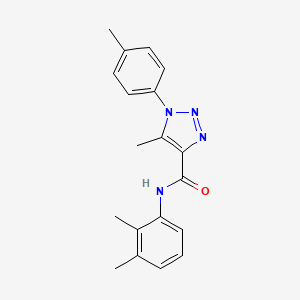

N-(2,3-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-12-8-10-16(11-9-12)23-15(4)18(21-22-23)19(24)20-17-7-5-6-13(2)14(17)3/h5-11H,1-4H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDOTONNQSNXPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention due to its potential biological activities. This compound features a unique structure characterized by a triazole ring with two methyl-substituted phenyl groups and a carboxamide functional group, which contribute to its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 320.396 g/mol .

Antimicrobial and Antifungal Activity

Triazole derivatives are well-known for their antimicrobial and antifungal properties. Research indicates that this compound exhibits significant activity against various microbial strains. The mechanism of action is thought to involve the inhibition of enzymes critical for the biosynthesis of ergosterol in fungal cells, similar to other triazole antifungals .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 16 µg/mL |

| This compound | Staphylococcus aureus | 32 µg/mL |

The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies have shown that triazoles can bind effectively to enzymes involved in metabolic pathways. For instance, they may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of triazole derivatives have highlighted their potential in treating neurodegenerative disorders. The compound has been shown to exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway and reducing reactive oxygen species (ROS) production .

Table 2: Neuroprotective Activity

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 50 | Inhibition of NF-κB pathway |

| Compound from study | 26.30 | Selective AChE inhibition |

Case Studies

One notable study evaluated the effects of various triazole compounds on AChE inhibition. The results indicated that this compound exhibited a moderate inhibitory effect compared to standard drugs like donepezil .

Another research highlighted its potential in protecting neuronal cells from oxidative stress induced by amyloid-beta peptides. The compound demonstrated significant improvement in cell viability and reduced inflammation markers in treated neuronal cells .

Comparison with Similar Compounds

Key Observations :

- Synthesis : Most analogs use carbodiimide-based coupling (e.g., HBTU, EDCI) or acid chloride intermediates. The target compound employs thionyl chloride for acid activation, a common approach for carboxamide synthesis ().

- Bulkier groups (e.g., naphthalen-1-yl in 3n) increase steric hindrance, which may reduce solubility but improve metabolic stability. Thiadiazole-containing analogs () introduce sulfur atoms, altering electronic properties and solubility.

Physicochemical Properties

- Methyl groups in the target compound may lower melting points compared to these polar analogs.

- Solubility: Thiadiazole and quinoline derivatives () are less soluble in aqueous media due to hydrophobicity, whereas acetylated or amino-substituted derivatives () may show improved solubility.

Recommendations :

- Conduct in vitro assays to assess antiproliferative, antimicrobial, or metabolic activities.

- Explore cocrystallization studies to elucidate binding modes with biological targets.

Q & A

Basic: What are the recommended synthetic routes for N-(2,3-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer:

The synthesis of this triazole-carboxamide derivative typically involves a multi-step process:

Cycloaddition Reaction: Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, react an azide derivative (e.g., 4-methylphenyl azide) with a terminal alkyne precursor (e.g., propargylamide).

Carboxamide Formation: Condense the triazole intermediate with 2,3-dimethylaniline using coupling reagents like EDC/HOBt in anhydrous DMF .

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

Key Monitoring Tools: Thin-layer chromatography (TLC) for reaction progress; NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation .

Basic: How can researchers characterize the molecular structure of this compound?

Methodological Answer:

Structural elucidation requires:

- Single-Crystal X-ray Diffraction (SCXRD): Resolve bond lengths, angles, and torsional conformations. For example, analogous triazole-carboxamides show dihedral angles of 15–25° between aromatic rings .

- NMR Spectroscopy: Assign peaks using ¹H (e.g., δ 7.2–7.5 ppm for aryl protons) and ¹³C (e.g., δ 160–165 ppm for carbonyl carbons) spectra.

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Anticancer Activity: Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination. Triazole derivatives often show IC₅₀ values in the 10–50 µM range .

- Antimicrobial Testing: Perform broth microdilution to determine minimum inhibitory concentrations (MIC) against bacterial (e.g., S. aureus, E. coli) and fungal strains .

- Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based assays .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Substituent Variation: Synthesize derivatives by modifying:

- Aryl groups (e.g., replace 4-methylphenyl with 4-fluorophenyl).

- Methyl groups on the triazole or carboxamide moieties .

Activity Testing: Compare IC₅₀/MIC values across derivatives.

Computational Docking: Use AutoDock Vina to predict binding modes with targets (e.g., EGFR kinase domain) .

Advanced: How to assess metabolic stability in preclinical studies?

Methodological Answer:

- Liver Microsome Assays: Incubate the compound with rat/human liver microsomes (37°C, NADPH cofactor). Monitor degradation via HPLC at 0, 15, 30, and 60 minutes. Calculate half-life (t₁/₂) .

- CYP450 Inhibition: Use fluorogenic substrates (e.g., CYP3A4) to evaluate isoform-specific interactions .

Advanced: What crystallographic techniques resolve electronic or steric effects?

Methodological Answer:

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) from SCXRD data. For example, analogous compounds show 15–20% H-bond contributions .

- Electrostatic Potential Maps: Generate via DFT calculations (e.g., Gaussian 09) to visualize electron-rich regions (e.g., triazole N-atoms) .

Advanced: How to optimize solubility for in vivo administration?

Methodological Answer:

- Co-Solvent Systems: Test DMSO/PEG 400/saline mixtures (e.g., 10:40:50 v/v) for intravenous formulations.

- Salt Formation: React with hydrochloric acid to form hydrochloride salts, improving aqueous solubility by 5–10× .

Advanced: How to address contradictory bioactivity data across studies?

Methodological Answer:

- Reproduce Assays: Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability.

- Validate Targets: Use CRISPR knockouts or siRNA silencing to confirm mechanism specificity .

Advanced: What computational models predict pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use SwissADME or pkCSM to estimate logP (target: 2.5–3.5), BBB permeability, and Ames toxicity .

- Molecular Dynamics (MD): Simulate binding stability (e.g., 100 ns trajectories in GROMACS) with target proteins .

Advanced: How to resolve discrepancies in reported synthetic yields?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.